molecular formula C20H18FN5O B2690978 7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 694504-27-3

7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2690978
CAS No.: 694504-27-3
M. Wt: 363.396
InChI Key: GXTFSIHQWSWYPQ-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The molecule features a 2-fluorophenyl substituent at position 7 and a 2-methylphenyl (o-tolyl) carboxamide group at position 4.

Properties

IUPAC Name

7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-12-7-3-6-10-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-8-4-5-9-15(14)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTFSIHQWSWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties and interactions with various biological targets.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine class, characterized by a complex structure that contributes to its biological activity. The molecular formula is C19H18N6OC_{19}H_{18}N_{6}O with a molecular weight of approximately 346.4 g/mol.

Property Value
Molecular FormulaC19H18N6O
Molecular Weight346.4 g/mol
IUPAC NameThis compound

Anti-inflammatory Effects

Recent studies have demonstrated the compound's potential as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Inhibition of COX Enzymes : The compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. In vitro assays revealed that it effectively suppressed COX-2 activity with an IC50 value comparable to that of standard anti-inflammatory drugs such as celecoxib.
Compound IC50 (μmol)
7-(2-fluorophenyl)...0.04 ± 0.01
Celecoxib0.04 ± 0.01

The anti-inflammatory mechanism involves the suppression of prostaglandin E2 (PGE2) production, which is a key mediator in inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and triazole rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances the inhibitory potency against COX enzymes.

Study on In Vivo Efficacy

A recent study investigated the efficacy of the compound in animal models of acute inflammation. The results indicated a significant reduction in paw edema induced by carrageenan when treated with the compound compared to controls.

  • Experimental Design : Rats were administered varying doses of the compound prior to carrageenan injection.
  • Results : The compound demonstrated dose-dependent inhibition of edema formation.
Dose (mg/kg) Paw Edema Reduction (%)
1025
2045
4070

Cytotoxicity Assessment

The cytotoxic effects were evaluated using MTT assays on various cell lines. The results showed that the compound exhibited low toxicity at therapeutic concentrations.

Cell Line CC50 (μmol)
MDCK>250
RAW264.7>200

The proposed mechanism involves the inhibition of key inflammatory pathways through modulation of signaling molecules such as NF-kB and iNOS. This leads to decreased expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position 7 / Position 6) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Activities Reference
Target Compound 2-Fluorophenyl / 2-methylphenyl C₂₁H₁₉FN₆O 390.42 Not reported Structural basis for SAR studies
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl / 2-methylphenyl C₂₂H₂₂N₆O₂ 402.45 Not reported Enhanced solubility (methoxy group)
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl / 4-methoxyphenyl + thienyl C₂₅H₂₃N₅O₃S 473.55 Not reported Heterocyclic thienyl modulates π-stacking
Compound 2h* 3-Methoxyphenyl / 4-methoxyphenyl C₂₆H₂₈N₆O₅S 524.55 251.9–253.1 Radiolabeling potential for HCC therapy
Compound 1 (Antibacterial derivative) 4-Isopropylphenyl / Benzylthio C₂₈H₂₈N₆OS 504.62 Not reported Antibacterial vs. Enterococcus faecium

*Compound 2h: 2-((2-(1,3-Dioxolan-2-yl)ethyl)thio)-7-(3-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 2-fluorophenyl group (electron-withdrawing) may enhance metabolic stability compared to methoxy-substituted analogs (electron-donating) .
  • Methoxy groups (e.g., in Compound 2h) improve solubility but may reduce membrane permeability due to increased polarity .

Biological Activity :

  • Derivatives with alkylthio substituents (e.g., benzylthio in Compound 1) exhibit antibacterial activity, suggesting that the target compound’s fluorophenyl and methylphenyl groups could be optimized for similar applications .

Physicochemical and Spectroscopic Data

  • NMR Profiles :

    • The target compound’s ¹H NMR would show distinct peaks for the 2-fluorophenyl (δ ~7.2–7.8 ppm) and o-tolyl (δ ~2.3 ppm for methyl) groups, comparable to analogs in .
    • ¹³C NMR of the carboxamide carbonyl is expected near δ 165–170 ppm, consistent with triazolopyrimidine derivatives .
  • Mass Spectrometry :

    • The molecular ion peak ([M+H]⁺) for the target compound would align with its molar mass (390.42), similar to Compound 2h (524.55) .

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